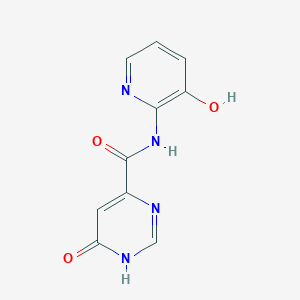

6-hydroxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

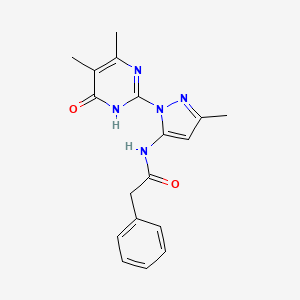

The compound "6-hydroxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities, including anticancer and antimicrobial properties. The presence of hydroxy groups and a carboxamide moiety in the compound suggests potential for bioactivity, making it a candidate for further pharmacological studies.

Synthesis Analysis

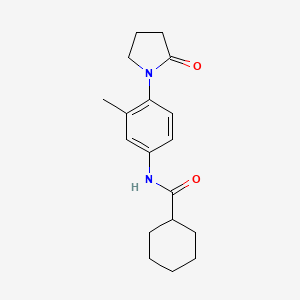

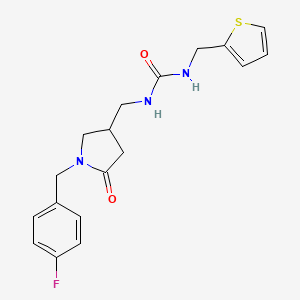

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various starting materials. For instance, a parallel solution-phase approach was used to synthesize a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, starting from itaconic acid and proceeding through a five-step transformation . Similarly, monoamide isomers were synthesized from 6-(methoxycarbonyl)pyridine-2-carboxylic acid using an acyl chloride reaction with 2-amino-N-methylpyridine . These methods highlight the versatility in the synthesis of pyrimidine derivatives, which may be applicable to the synthesis of "6-hydroxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide".

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized using spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy . These techniques allow for the determination of the functional groups present and the overall molecular conformation. The substitution pattern on the pyrimidine ring can significantly influence the compound's properties, as seen in the study of various methyl-substituted pyridine ring compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including hydrolysis, decarboxylation, O-alkylation, and cyclization . These reactions are often used to introduce different substituents onto the pyrimidine ring, altering the compound's chemical and biological properties. For example, the base-catalyzed cyclization of 3-thioformylamino derivatives can close a 4-mercaptopyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like hydroxy, amino, and carboxamide can affect these properties. For instance, the introduction of a methyl group at position 8 in the pyridine moiety was found to enhance the analgesic properties of certain pyrido[1,2-a]pyrimidine derivatives . The antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides was also studied, showing increased activity against certain strains of microorganisms .

科学的研究の応用

Antibacterial Properties

6-Hydroxy-N-(3-Hydroxypyridin-2-yl)pyrimidine-4-carboxamide and its analogues have been studied for their antibacterial properties. Egawa et al. (1984) synthesized compounds with substituted cyclic amino groups, demonstrating significant in vitro and in vivo antibacterial activities, which exceeded those of enoxacin, a known antibiotic. This suggests potential use in developing new antibacterial agents (Egawa et al., 1984).

Coordination Chemistry

The compound's utility in coordination chemistry has been explored. Hutchinson et al. (2010) reported the synthesis and characterization of complexes formed by coordination with Cu(II) ions. These complexes exhibit distinct shapes and coordination geometries, indicating potential applications in molecular engineering and materials science (Hutchinson, Hanton, & Moratti, 2010).

Chemical Synthesis

In the field of chemical synthesis, Črček et al. (2012) presented the parallel solution-phase synthesis of a series of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, demonstrating the versatility of pyrimidine derivatives in synthesizing diverse chemical libraries (Črček et al., 2012).

Crystal Structure Studies

Research on the crystal structure of pyrimidine derivatives, including those similar to 6-hydroxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide, has been conducted. Rajam et al. (2017) investigated the crystallization, hydrogen bonding, and tautomeric forms of pyrimidine salts, contributing to our understanding of molecular recognition processes in drug design (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Non-Linear Optical Properties

Jayarajan et al. (2019) synthesized and characterized pyrimidine-carboxamide compounds, investigating their non-linear optical properties and molecular docking analyses. This study highlights the potential application in the development of new materials with desirable optical properties (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Origin of Biomolecules

Ferris et al. (1977) demonstrated that pyrimidines, including structures similar to 6-hydroxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide, could originate from hydrogen cyanide under prebiotic conditions. This research provides insight into the chemical evolution of biomolecules on early Earth (Ferris, Joshi, & Lawless, 1977).

作用機序

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

将来の方向性

特性

IUPAC Name |

N-(3-hydroxypyridin-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c15-7-2-1-3-11-9(7)14-10(17)6-4-8(16)13-5-12-6/h1-5,15H,(H,11,14,17)(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXGTQDGBPWCPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC(=O)C2=CC(=O)NC=N2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2540716.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2540724.png)

![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2540725.png)

![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540726.png)